(+)-Iridodial discovery and natural sources
(+)-Iridodial discovery and natural sources
An In-depth Technical Guide to the Discovery and Natural Sources of (+)-Iridodial
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iridodial is a monoterpenoid belonging to the iridoid class of natural products. These compounds are characterized by a cyclopentanopyran ring system and exhibit a wide range of biological activities, making them of significant interest to researchers in fields such as chemical ecology, natural product synthesis, and drug discovery. This technical guide provides a comprehensive overview of the discovery of (+)-Iridodial, its known natural sources, and detailed methodologies for its study.
Discovery of (+)-Iridodial
The initial discovery and characterization of iridodial (B1216469), a novel dialdehyde (B1249045) with the chemical formula C₁₀H₁₆O₂, were reported in 1956 by G.W.K. Cavill, D.L. Ford, and H.D. Locksley .[1][2] The compound was isolated from the defensive secretions of the Australian ant, Iridomyrmex detectus (now recognized as a member of the Iridomyrmex purpureus species group).[1][3][4] In the same year, Italian researchers Trave and Pavan independently isolated iridodial from the ant Tapinoma nigerrimum and concurred with the proposed structure.[3] The name "iridoid" is derived from the ant genus Iridomyrmex, from which the first of these compounds were identified.[5]
The structural elucidation of iridodial revealed a unique 1,5-dialdehyde that exists in equilibrium with its lactol tautomers.[3] Subsequent research has focused on the stereochemistry and biological activity of the various iridodial isomers.
Natural Sources of (+)-Iridodial
(+)-Iridodial and its related isomers are found in both the plant and animal kingdoms. The biosynthesis of iridoids has evolved independently in plants and insects, a notable example of convergent evolution.[6][7]
Insect Sources
The primary and most well-documented sources of iridodials are insects, particularly ants, where these compounds often serve as defensive agents or pheromones.
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Ants (Formicidae):
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Iridomyrmex species: The genus Iridomyrmex is a rich source of iridoids. (+)-Iridodial has been identified in the anal gland secretions of several species, including Iridomyrmex purpureus (formerly I. detectus), Iridomyrmex conifer, and Iridomyrmex nitidus.[1][2][8] In the Argentine ant, Linepithema humile, the related iridoids dolichodial (B1216681) and iridomyrmecin (B1195519) are major components of their trail pheromone and defensive secretions.[9][10][11]
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Tapinoma nigerrimum : This species was one of the initial sources from which iridodial was isolated.[3]
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-
Green Lacewings (Chrysopidae): Males of the golden-eyed lacewing, Chrysopa oculata, produce (1R,2S,5R,8R)-iridodial as a male-aggregation pheromone.[6] Interestingly, it is hypothesized that these lacewings may not synthesize the iridodial de novo but rather sequester precursors from their diet, potentially from iridoid-producing plants or from the aphid sex pheromone component, nepetalactol.[6]
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Aphids (Aphididae): While direct isolation of (+)-Iridodial from aphids is not extensively reported, species such as the pea aphid, Acyrthosiphon pisum, and the greenbug, Schizaphis graminum, produce the closely related iridoid lactol, (+)-nepetalactol, as a sex pheromone.[6][12] Nepetalactol can be readily converted to iridodial.
Plant Sources
The identification of (+)-Iridodial in plants is less direct than in insects. Plants typically produce iridoid glycosides, which are less volatile and more stable. However, the aglycone forms, including iridodial, are key biosynthetic intermediates.
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Centaurium erythraea : (+)-Iridodial lactol has been reported in this plant species.[12] The presence of iridoids and secoiridoids in C. erythraea is well-documented, and it is a plausible source of the iridodial skeleton.[5][13][14][15][16]
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Actinidia polygama (Silver Vine): This plant is known to be a source of iridoids that are attractive to cats and are also sought out by male Chrysopa lacewings, presumably to obtain precursors for their iridodial pheromone.[6]
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Other Potential Plant Sources: Iridoids are widespread in many plant families, including Lamiaceae (e.g., Nepeta species, catnip), Scrophulariaceae, and Verbenaceae. While these plants are known to produce a variety of iridoids, the specific isolation of (+)-Iridodial is not as commonly reported as its lactone or glycosidic derivatives.
Quantitative Data
Quantitative data on the yield of (+)-Iridodial from natural sources is limited in the scientific literature. However, related data for other iridoids can provide some context. For instance, an improved isolation method for nepetalactones from Nepeta faassenii yielded 1.05 grams per 100 grams of dry plant material.[17] In another study, the extraction of Teucrium parviflorum aerial parts yielded 6.0% (w/w) of a crude methanolic extract, from which iridoid glycosides were isolated.[18] The yield of specific iridoids is highly dependent on the species, the part of the organism used, the time of collection, and the extraction method.
Table 1: Summary of Natural Sources of Iridoids and Related Quantitative Data
| Organism Classification | Species | Compound(s) | Reported Yield | Reference(s) |
| Insect (Ant) | Iridomyrmex purpureus | Iridodial | Not specified | [1][4] |
| Insect (Ant) | Iridomyrmex conifer | Iridodial | Not specified | [8] |
| Insect (Ant) | Linepithema humile | Dolichodial, Iridomyrmecin | Nanogram quantities per cm of trail | [9] |
| Plant (Lamiaceae) | Nepeta faassenii | Nepetalactones | 1.05 g / 100 g dry weight | [17] |
| Plant (Lamiaceae) | Teucrium parviflorum | Harpagide, 8-O-acetylharpagide | 25 mg and 87 mg respectively from 0.5 g of crude extract (initial plant mass not specified) | [18][19][20] |
| Plant (Gentianaceae) | Centaurium erythraea | Iridoid lactol | Not specified | [12] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and characterization of (+)-Iridodial and related iridoids, compiled from various scientific sources.
Extraction and Isolation from Insect Sources (e.g., Iridomyrmex)
This protocol is based on the general methods used for the extraction of volatile compounds from insects.
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Collection: Collect ants and immediately freeze them in liquid nitrogen or on dry ice to prevent the degradation of volatile compounds.
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Extraction:
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Submerge the frozen ants in a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) for several hours at a low temperature (e.g., 4°C).
-
Alternatively, for headspace analysis of volatiles, place the ants in a sealed vial and use solid-phase microextraction (SPME) to capture the emitted compounds.
-
-
Filtration and Concentration:
-
Filter the solvent extract to remove insect bodies and debris.
-
Carefully concentrate the extract under a gentle stream of nitrogen to avoid the loss of volatile iridodials.
-
-
Purification (if necessary):
-
For further purification, employ preparative gas chromatography (GC) or column chromatography on silica (B1680970) gel using a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
-
Extraction and Isolation from Plant Sources (e.g., Nepeta or Centaurium)
This protocol is a generalized procedure for the extraction of iridoids from plant material.
-
Plant Material Preparation: Air-dry the plant material (leaves, stems, or flowers) and grind it into a fine powder.
-
Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered plant material with a polar solvent such as methanol (B129727) or ethanol.
-
For less polar iridoids, a preliminary extraction with a non-polar solvent like hexane can be performed to remove lipids and chlorophyll.
-
-
Solvent Partitioning:
-
Concentrate the crude extract under reduced pressure.
-
Resuspend the residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Iridoid aglycones like iridodial will likely partition into the less polar fractions (dichloromethane or ethyl acetate).
-
-
Chromatographic Purification:
-
Subject the desired fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Further purification can be achieved using high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase of methanol/water or acetonitrile/water. High-speed counter-current chromatography (HSCCC) is another effective technique for the preparative isolation of iridoids.
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Characterization Techniques
5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the analysis of volatile iridoids like (+)-Iridodial.
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Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless or split injection at a temperature of 250°C.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of 280°C, which is then held for several minutes.[12][21]
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Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).
5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of isolated compounds.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is suitable for the non-polar iridodials.
-
Experiments:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities.
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¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
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2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons to determine the complete molecular structure.
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Predicted ¹H and ¹³C NMR spectra for iridodial glucoside are available in public databases, which can aid in the interpretation of experimental data.[22]
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Visualizations
Biosynthetic Pathway of Iridoids
The biosynthesis of iridoids in both plants and insects proceeds from geranyl diphosphate (B83284) (GPP). The key intermediate, 8-oxogeranial, is cyclized by iridoid synthase (ISY) to form iridodial, which can then be further modified to produce a variety of other iridoids.
Caption: Generalized biosynthetic pathway of iridoids.
Experimental Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and identification of (+)-Iridodial from a natural source.
Caption: Workflow for (+)-Iridodial isolation.
References
- 1. connectsci.au [connectsci.au]
- 2. The chemistry of ants. I. Terpenoid constituents of some Australian Iridomyrmex species | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of iridoids, secoiridoids and xanthones in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea using LC-MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inverted stereocontrol of iridoid synthase in snapdragon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) | PLOS One [journals.plos.org]
- 10. Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verification of Argentine ant defensive compounds and their behavioral effects on heterospecific competitors and conspecific nestmates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic routes to stereo-divergent iridoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A novel comparative chromatographic research of secoiridoid glycosides in two species of centaury herb | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 16. Secure Verification [radar.ibiss.bg.ac.rs]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. eprints.tiu.edu.iq [eprints.tiu.edu.iq]
- 21. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NP-MRD: Showing NP-Card for iridodial glucoside (NP0242879) [np-mrd.org]
